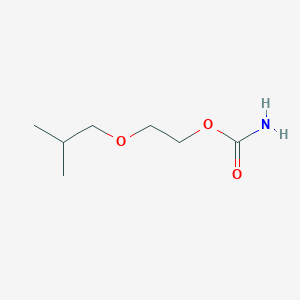

2-(2-Methylpropoxy)ethyl carbamate

Description

2-(2-Methylpropoxy)ethyl carbamate is a carbamate derivative characterized by a branched ether substituent (2-methylpropoxy group) attached to the ethyl carbamate backbone. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their biological activities, including pesticidal, pharmaceutical, and carcinogenic properties.

Properties

CAS No. |

16006-09-0 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2-(2-methylpropoxy)ethyl carbamate |

InChI |

InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

InChI Key |

LHHRXPZWJKRFDH-UHFFFAOYSA-N |

SMILES |

CC(C)COCCOC(=O)N |

Canonical SMILES |

CC(C)COCCOC(=O)N |

Other CAS No. |

16006-09-0 |

Synonyms |

Carbamic acid 2-isobutoxyethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Carbamate (EC)

- Carcinogenicity: EC is a Group 2A carcinogen (probable human carcinogen) . In mice, it induces lung adenomas, liver carcinomas, and neurofibrosarcomas, with tumorigenicity linked to metabolic activation .

- Metabolism : Hepatic cytochrome P450 enzymes oxidize EC to N-hydroxyethyl carbamate, which further degrades to DNA-reactive species .

Vinyl Carbamate (VC)

- Carcinogenicity: VC is 10–50× more potent than EC in inducing lung adenomas, skin tumors, and liver carcinomas in rodents .

- Mutagenicity : VC is directly mutagenic in bacterial assays when metabolized by liver microsomes, generating electrophilic vinyl carbamate epoxide .

- Metabolism : VC bypasses the need for oxidative activation, rapidly forming DNA adducts .

tert-Butyl Carbamate

- Carcinogenicity: Lacks significant carcinogenic activity in mice, attributed to steric hindrance from the bulky tert-butyl group, which impedes metabolic activation .

- Structural Insight : The tert-butyl group reduces enzymatic access to the carbamate functional group, minimizing reactive intermediate formation.

Methyl (2,2-dimethoxyethyl)carbamate

- Structural Insight : The dimethoxyethyl substituent likely slows metabolic activation due to increased hydrophilicity and steric effects.

2-(2-Methylpropoxy)ethyl Carbamate

- No direct mutagenicity is expected unless metabolized to reactive intermediates, which is less likely due to structural constraints.

Structural and Metabolic Influences on Toxicity

Substituent Effects

| Compound | Substituent | Carcinogenic Potency | Metabolic Activation Pathway |

|---|---|---|---|

| Ethyl carbamate | Ethyl | High | CYP450 oxidation to VC epoxide |

| Vinyl carbamate | Vinyl | Very High | Direct epoxidation |

| tert-Butyl carbamate | tert-Butyl | None | Steric hindrance |

| 2-(2-Methylpropoxy)ethyl | Branched ether | Likely Low | Hindered oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.